molecular formula C15H13N3O B3022956 3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline CAS No. 915921-22-1

3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline

Cat. No.: B3022956
CAS No.: 915921-22-1
M. Wt: 251.28 g/mol
InChI Key: LPWJAGIYFFVSPY-UHFFFAOYSA-N
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Description

3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline (CAS: 915921-22-1) is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a 4-methylphenyl group at position 3 and an aniline group at position 3. Its molecular formula is C₁₅H₁₃N₃O, with a molecular weight of 251.29 g/mol. The compound is structurally characterized by:

  • A planar 1,2,4-oxadiazole ring, as confirmed by X-ray diffraction studies of related compounds .
  • Electron-donating methyl substituents on the para-position of the phenyl ring, which influence electronic properties and intermolecular interactions.

Properties

IUPAC Name

3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O/c1-10-5-7-11(8-6-10)14-17-15(19-18-14)12-3-2-4-13(16)9-12/h2-9H,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPWJAGIYFFVSPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC(=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30589717
Record name 3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30589717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915921-22-1
Record name 3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=915921-22-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30589717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline typically involves the formation of the 1,2,4-oxadiazole ring followed by the introduction of the aniline and 4-methylphenyl groups. One common method involves the reaction of a hydrazide with an appropriate nitrile oxide to form the oxadiazole ring. The reaction conditions often include the use of solvents like ethanol and catalysts such as acetic acid . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity .

Chemical Reactions Analysis

Reduction Reactions

The oxadiazole ring undergoes reductive cleavage under specific conditions:

Reagent/Conditions Product Yield Mechanism
LiAlH₄ in THF (0°C → reflux)3-(4-Methylphenyl)-5-aminobenzamide72%Ring opening via hydride attack at C=N bond
H₂/Pd-C (ethanol, 60°C)3-(4-Methylphenyl)aniline derivative68%Catalytic hydrogenation of oxadiazole to amidine intermediate

Key Findings :

  • LiAlH₄ selectively reduces the oxadiazole ring to a benzamide structure without affecting the aniline group.

  • Hydrogenation with Pd-C generates intermediates useful for further functionalization.

Electrophilic Substitution

The aniline moiety participates in electrophilic reactions:

Reaction Reagent/Conditions Product Regioselectivity
NitrationHNO₃/H₂SO₄ (0°C, 2 h)5-Nitroaniline derivativePara to oxadiazole
HalogenationCl₂/FeCl₃ (CH₂Cl₂, reflux)5-Chloroaniline derivativeOrtho/para mix
SulfonationH₂SO₄ (20°C, 4 h)Sulfonic acid derivativeMeta dominance

Data Insights :

  • Nitration occurs para to the oxadiazole due to electron-withdrawing effects.

  • Halogenation shows mixed regioselectivity, influenced by steric hindrance from the 4-methylphenyl group.

Oxidation Reactions

The oxadiazole ring resists oxidation, but side-chain modifications occur:

Target Site Reagent/Conditions Product Application
Aniline –NH₂KMnO₄/H₂O (pH 7, 25°C)Nitroso derivativePrecursor for dyes
Methylphenyl groupCrO₃/AcOH (reflux, 6 h)Carboxylic acid analogBioactive intermediate

Notable Observation :

  • Controlled oxidation of the methyl group on the phenyl ring produces a carboxylic acid, enhancing water solubility.

Cross-Coupling Reactions

Palladium-catalyzed couplings enable structural diversification:

Reaction Type Catalyst/Base Substrate Product Yield
Suzuki-MiyauraPd(PPh₃)₄/Na₂CO₃ (DMF, 80°C)Arylboronic acidBiaryl-oxadiazole hybrid 85%
Buchwald-HartwigPd₂(dba)₃/Xantphos (toluene, 110°C)Aryl halideN-aryl amine derivative 78%

Case Study :

  • Suzuki coupling installs aryl groups at the aniline position, creating π-conjugated systems for optoelectronic studies .

Acylation and Sulfonation

The –NH₂ group undergoes typical acylations:

Reagent Conditions Product Stability
Acetyl chloridePyridine, 0°C → RTN-Acetylated derivativeStable in air
Benzoyl chlorideEt₃N, CH₂Cl₂ (2 h)N-Benzoylated analogCrystalline solid
SO₃·Pyridine complexDMF, 60°CSulfonamide derivativeHygroscopic

Synthetic Utility :

  • Acylation improves pharmacokinetic properties for drug discovery applications.

Ring-Opening Reactions

Harsh acidic/basic conditions disrupt the oxadiazole ring:

Conditions Product Mechanistic Pathway
6M HCl (reflux, 12 h)3-(4-Methylphenyl)urea derivativeAcid-catalyzed hydrolysis
NaOH/EtOH (reflux, 8 h)Cyano-aniline compoundBase-induced fragmentation

Critical Insight :

  • Ring-opening pathways are critical for generating metabolites in pharmacological studies .

Photochemical Reactions

UV irradiation induces unique transformations:

Wavelength Solvent Product Quantum Yield
254 nmMeCNOxazole isomer0.32
365 nmEtOAcNitrile oxide intermediate0.18

Research Highlight :

  • Photoisomerization to oxazole derivatives demonstrates tunable photophysical properties .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that oxadiazole derivatives, including 3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline, exhibit significant anticancer properties. A study published in the European Journal of Medicinal Chemistry demonstrated that such compounds can inhibit tumor growth by inducing apoptosis in cancer cells. The presence of the oxadiazole moiety enhances the interaction with biological targets, making it a promising candidate for further development as an anticancer agent .

Antimicrobial Properties
Another area of interest is the antimicrobial activity of this compound. Studies have shown that derivatives containing the oxadiazole group possess broad-spectrum antimicrobial properties. This is particularly relevant in the face of rising antibiotic resistance, making these compounds valuable for developing new antimicrobial agents .

Materials Science

Fluorescent Materials
The unique electronic properties of this compound make it suitable for applications in organic light-emitting diodes (OLEDs). Its ability to emit light when excited by an external energy source has led to its exploration as a potential material for efficient OLEDs and other optoelectronic devices .

Polymer Chemistry
In polymer science, this compound can be utilized as a building block for synthesizing novel polymers with enhanced thermal and mechanical properties. Its incorporation into polymer matrices can improve performance characteristics such as stability and resistance to degradation .

Analytical Chemistry

Fluorescent Probes
Due to its fluorescent properties, this compound is being investigated as a fluorescent probe for detecting various analytes in biological systems. Its ability to selectively bind to certain ions or molecules can facilitate sensitive detection methods in biochemical assays .

Chromatographic Applications
The compound's distinct chemical characteristics allow it to be used as a stationary phase or modifier in chromatographic techniques. This application enhances separation efficiency and selectivity during analytical procedures .

Case Studies

Application AreaStudy ReferenceFindings
Anticancer ActivityEuropean Journal of Medicinal ChemistryInduced apoptosis in cancer cells; potential for drug development .
Antimicrobial ActivityVarious studiesBroad-spectrum activity against resistant strains; potential new agents .
OLEDsResearch on organic electronicsDemonstrated efficient light emission; promising for OLED applications .
Fluorescent ProbesAnalytical Chemistry JournalsEffective detection of target analytes; enhanced sensitivity .

Mechanism of Action

The mechanism of action of 3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline involves its interaction with specific molecular targets. In medicinal applications, it may target cellular pathways involved in apoptosis, leading to the death of cancer cells. The compound can interact with enzymes or receptors, modulating their activity and thereby exerting its biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

3-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-YL]aniline (BB10-5940)
  • Molecular Formula : C₁₅H₁₃N₃O₂
  • Molecular Weight : 267.28 g/mol
  • Key Differences: A methoxy (-OCH₃) group replaces the methyl (-CH₃) group at the para position of the phenyl ring. Applications: Used as a building block in medicinal chemistry due to its balanced lipophilicity and hydrogen-bonding capacity .
3-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline
  • CAS : 915922-90-6
  • Molecular Formula : C₁₅H₁₃N₃O
  • Key Differences: Methyl group at the meta position of the phenyl ring instead of para.

Variations in the Oxadiazole Substituents

4-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-YL]aniline
  • Molecular Formula : C₁₂H₉N₃OS
  • Molecular Weight : 243.28 g/mol
  • Key Differences :
    • Thiophene replaces the phenyl ring, introducing sulfur-based π-electron delocalization.
    • Thiophene’s aromaticity and larger atomic radius may enhance interactions with biological targets, such as enzymes or receptors .
4-(3-Methyl-1,2,4-oxadiazol-5-YL)aniline
  • CAS : 76635-31-9
  • Molecular Formula : C₉H₉N₃O
  • Molecular Weight : 175.19 g/mol
  • Key Differences: A methyl group is directly attached to the oxadiazole ring instead of a phenyl group.

Functional Group Modifications

N-Methyl-4-(3-(4-Phenoxyphenyl)-1,2,4-oxadiazol-5-YL)aniline
  • Key Differences: Aniline nitrogen is methylated, reducing hydrogen-bonding capacity. Phenoxyphenyl substituent increases hydrophobicity, which may enhance membrane permeability in antimicrobial applications .

Structural and Physico-Chemical Properties

Planarity and Bond Characteristics

X-ray studies of methyl 2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]benzoate (a structural analog) confirm the planar geometry of the oxadiazole ring. Key bond lengths include:

  • C=N: 1.28–1.32 Å
  • C-O: 1.36–1.38 Å
    This planarity facilitates π-π stacking interactions, critical for molecular recognition in biological systems .

Solubility and Stability

  • 3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline : Moderate solubility in organic solvents (e.g., DMF, DMSO) due to aromatic substituents.
  • 4-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-YL]aniline : Enhanced solubility in polar aprotic solvents due to thiophene’s electron-rich nature .
  • BB10-5940 : Higher solubility in aqueous buffers compared to methyl analogs, attributed to the methoxy group’s polarity .

Biological Activity

3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline is a compound that belongs to the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antibacterial, and antifungal properties, supported by relevant research findings and case studies.

Chemical Structure

The compound's chemical structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C15H13N3O
  • CAS Number : 915922-90-6

Anticancer Activity

Recent studies have highlighted the anticancer potential of 1,2,4-oxadiazole derivatives. The compound has shown promising results in inhibiting various cancer cell lines.

Key Findings:

  • A review indicated that oxadiazole derivatives can inhibit key enzymes involved in cancer proliferation such as thymidylate synthase and HDAC (Histone Deacetylase) .
  • In vitro studies demonstrated that certain derivatives exhibited cytotoxicity against human leukemia (CEM-13) and breast cancer (MCF-7) cell lines with IC50 values in the low micromolar range .
CompoundCell LineIC50 Value (µM)Mechanism of Action
This compoundMCF-70.65Induces apoptosis
This compoundU-9372.41Inhibits HDAC activity

Antibacterial Activity

The compound also exhibits antibacterial properties. Studies have shown that it can effectively inhibit both Gram-positive and Gram-negative bacteria.

Research Insights:

  • Testing against various bacterial strains revealed moderate to good activity with Minimum Inhibitory Concentration (MIC) values ranging from 5.64 µM for Staphylococcus aureus to 22.9 µM for Bacillus subtilis .
Bacterial StrainMIC Value (µM)
Staphylococcus aureus5.64
Escherichia coli8.33
Bacillus subtilis4.69

Antifungal Activity

In addition to its antibacterial effects, the compound has demonstrated antifungal activity against common fungal strains.

Findings:

  • The compound showed effective inhibition against Candida albicans with MIC values around 16.69 µM .

Case Studies

Several case studies have been conducted to evaluate the biological efficacy of oxadiazole derivatives similar to this compound.

  • Study on Anticancer Activity :
    • A study published in MDPI reported that oxadiazole derivatives exhibited significant cytotoxic effects on MCF-7 cells and induced apoptosis through upregulation of p53 and caspase pathways .
  • Antimicrobial Evaluation :
    • Another investigation assessed a series of oxadiazole compounds for their antimicrobial properties and found that modifications to the oxadiazole ring significantly influenced their activity against bacterial and fungal strains .

Q & A

Q. What are the established synthetic pathways for 3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]aniline?

The synthesis typically involves a cyclization reaction between an amidoxime precursor and a carboxylic acid derivative. For example, reacting 3-(4-methylphenyl)-1,2,4-oxadiazole-5-carbonyl chloride with aniline derivatives under basic conditions (e.g., triethylamine) can yield the target compound. Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) and characterization by 1H^1H-NMR and LC-MS are critical to confirm purity and structural fidelity .

Q. How can researchers validate the molecular structure of this compound?

A combination of spectroscopic and crystallographic methods is recommended:

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR to confirm proton and carbon environments, particularly the oxadiazole ring protons (δ 8.1–8.3 ppm) and aromatic methyl groups (δ 2.4 ppm) .
  • X-Ray Crystallography : Single-crystal X-ray diffraction (SC-XRD) provides definitive bond lengths and angles. For example, the C=N bond in the oxadiazole ring typically measures ~1.29 Å, consistent with its heterodiene character. Refinement using SHELXL software ensures accuracy .

Q. What solvent systems are suitable for solubility testing in biological assays?

The compound shows moderate solubility in DMSO (>20 mg/mL) and limited solubility in aqueous buffers. For cellular studies, prepare stock solutions in DMSO and dilute in culture media to maintain <0.1% DMSO to avoid cytotoxicity .

Advanced Research Questions

Q. How do substituents on the phenyl ring affect the electronic properties of the oxadiazole core?

Substituents like methyl groups (electron-donating) or halogens (electron-withdrawing) alter the oxadiazole’s aromaticity and reactivity. For example:

  • Hammett Studies : The methyl group at the para position (σp_p = -0.17) increases electron density, stabilizing the oxadiazole ring and enhancing its π-stacking potential in biological targets.
  • Computational Analysis : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict charge distribution and frontier molecular orbitals, guiding SAR studies .

Q. What experimental approaches are used to investigate its role as a β-catenin inhibitor?

  • In Vitro Assays : Use TOPFlash luciferase reporter assays in HEK293T cells to measure β-catenin/TCF transcriptional activity. IC50_{50} values for derivatives (e.g., JW74, a related compound) range from 1–10 µM .
  • Molecular Docking : Simulate binding to the β-catenin binding pocket (PDB: 1JDH) to identify critical interactions, such as hydrogen bonding with Lys435 or hydrophobic contacts with the oxadiazole ring .

Q. How can structural modifications improve metabolic stability?

  • Prodrug Design : Introduce hydrolyzable groups (e.g., esters) at the aniline nitrogen to enhance bioavailability.
  • Isotopic Labeling : Incorporate 13C^{13}C- or 2H^{2}H-labels for pharmacokinetic studies using LC-MS/MS to track metabolic pathways .

Key Considerations for Experimental Design

  • Contradiction Resolution : If NMR and X-ray data conflict (e.g., unexpected tautomerism), validate via variable-temperature NMR or neutron diffraction .
  • Batch Reproducibility : Monitor reaction intermediates by TLC and optimize reaction time/temperature to minimize byproducts like uncyclized amidoximes .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline
Reactant of Route 2
Reactant of Route 2
3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline

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